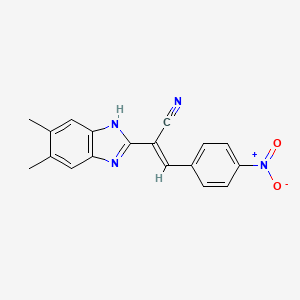

2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(4-nitrophenyl)acrylonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(4-nitrophenyl)acrylonitrile, also known as DMNAA, is a chemical compound that has gained increasing attention in scientific research due to its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(4-nitrophenyl)acrylonitrile has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been shown to exhibit anticancer, antiviral, and antibacterial activities by targeting specific enzymes or receptors involved in the proliferation or survival of cancer cells, viruses, or bacteria. In materials science, this compound has been used as a building block for the synthesis of functional materials, such as fluorescent dyes, metal-organic frameworks, and coordination polymers. In analytical chemistry, this compound has been employed as a probe for the detection of metal ions or biomolecules based on its fluorescence or electrochemical properties.

Wirkmechanismus

The mechanism of action of 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(4-nitrophenyl)acrylonitrile varies depending on its target enzyme or receptor. For example, this compound has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, by binding to its active site and blocking the formation of thymidylate. This compound has also been reported to interact with the dopamine D2 receptor, a G protein-coupled receptor involved in the regulation of neurotransmitter release, by acting as a partial agonist or antagonist depending on the cellular context.

Biochemical and Physiological Effects

This compound has been shown to exert various biochemical and physiological effects depending on the concentration, duration, and route of administration. For example, this compound has been reported to induce apoptosis, a programmed cell death, in cancer cells by activating the intrinsic or extrinsic pathway. This compound has also been shown to modulate the immune response by regulating the production of cytokines or chemokines by immune cells. In addition, this compound has been found to affect the central nervous system by altering the release or uptake of neurotransmitters such as dopamine, serotonin, or norepinephrine.

Vorteile Und Einschränkungen Für Laborexperimente

2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(4-nitrophenyl)acrylonitrile has several advantages for lab experiments, such as its high purity, stability, and solubility in various solvents. This compound can also be easily synthesized and modified to obtain derivatives with different properties. However, this compound also has some limitations, such as its toxicity, which may affect the viability or function of cells or organisms at high concentrations. This compound may also exhibit nonspecific interactions with other biomolecules or materials, which may interfere with the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(4-nitrophenyl)acrylonitrile research, such as:

1. Developing more potent or selective this compound derivatives for specific applications, such as cancer therapy or biosensing.

2. Investigating the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its efficacy and safety in animal models.

3. Elucidating the molecular mechanisms of this compound action on its target enzymes or receptors using structural biology or computational modeling.

4. Exploring the potential of this compound as a tool for studying biological processes or materials properties, such as protein-protein interactions or metal ion sensing.

5. Collaborating with other research fields to integrate this compound-based approaches with other techniques or technologies, such as gene editing or nanotechnology.

Conclusion

In conclusion, this compound is a versatile chemical compound that has shown great potential for various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to new discoveries and innovations in various fields, which may benefit human health and well-being.

Synthesemethoden

2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(4-nitrophenyl)acrylonitrile can be synthesized through a multistep process involving the condensation of 5,6-dimethyl-1H-benzimidazole-2-carbaldehyde with 4-nitrobenzyl cyanide in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride. The yield of this compound can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.

Eigenschaften

IUPAC Name |

(E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(4-nitrophenyl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O2/c1-11-7-16-17(8-12(11)2)21-18(20-16)14(10-19)9-13-3-5-15(6-4-13)22(23)24/h3-9H,1-2H3,(H,20,21)/b14-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJSUXHZELPKJCX-NTEUORMPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=C(N2)C(=CC3=CC=C(C=C3)[N+](=O)[O-])C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1C)N=C(N2)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-furoylamino)-3-(2-furyl)acryloyl]leucine](/img/structure/B5488298.png)

![8-chloro-4-[(2-ethyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]-2-methylquinoline](/img/structure/B5488301.png)

![N-[1-(3-fluoro-4-hydroxyphenyl)ethyl]-2-(1-methyl-1H-imidazol-2-yl)benzamide](/img/structure/B5488308.png)

![N,1-dimethyl-N-[(3-methyl-2-thienyl)methyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B5488314.png)

![3-(butylthio)-6-(4,5-dibromo-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5488316.png)

![N-(1,3-benzothiazol-2-ylmethyl)-4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5488329.png)

![1-{4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-1-oxopropan-2-ol](/img/structure/B5488339.png)

![2-({2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-butanol hydrochloride](/img/structure/B5488345.png)

![N-methyl-1-[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-pyrrolidinecarboxamide](/img/structure/B5488361.png)

![N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B5488376.png)

![4-[2-(1H-benzimidazol-1-yl)propanoyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5488377.png)

![2-[2-(4-bromophenyl)vinyl]-3-ethyl-4(3H)-quinazolinone](/img/structure/B5488390.png)